molecular formula C12H22O2 B1663959 1-Vinyloctyl acetate CAS No. 56991-23-2

1-Vinyloctyl acetate

Cat. No. B1663959
CAS RN: 56991-23-2
M. Wt: 198.3 g/mol
InChI Key: WZHRMNRJRZTTCG-LBPRGKRZSA-N
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Description

1-Decen-3-ol, 3-acetate is a biochemical.

Scientific Research Applications

Selective Monoacylation

  • Lipase-Catalyzed Reactions: Vinyl acetate has been utilized in enzymatic methodologies for selective monoacetylation of diols. These reactions, catalyzed by enzymes like Thermomyces lanuginosus lipase, are significant in organic synthesis, offering high monoacetylation excesses (Framis, Camps, & Clapés, 2004).

Polymerization Processes

  • Degenerative Transfer Polymerization: Vinyl acetate is used in controlled polymerization processes. For example, it undergoes polymerization initiated by 2,2′-azobis(isobutyronitrile) in the presence of iodine, yielding polymers with controlled molecular weights and low polydispersities (Xu, Zhang, Li, Yan, Shen, & Li, 2012).
  • Blue Light-Induced Polymerization: An innovative approach involves polymerizing vinyl acetate under blue light-emitting diodes or sunlight without a photocatalyst at ambient temperature. This process creates poly(vinyl acetate) with well-regulated molecular weight and narrow distribution (Ding, Fan, Jiang, Pan, Zhang, Zhu, & Zhu, 2015).

Emulsion Copolymerization

  • Vinyl Acetate-Ethylene Copolymers: Research has investigated the emulsion copolymerization of vinyl acetate with ethylene. Factors such as temperature, pressure, and initiator concentration significantly influence the copolymer composition, which is vital in industrial applications (Poljanšek, Fabjan, Burja, & Kukanja, 2013).

Environmental Impact and Reactivity

  • Atmospheric Reactivity: Studies on vinyl acetate's atmospheric reactivity with tropospheric oxidants like OH, NO3, and O3 have been conducted to understand its environmental impact. Such research is crucial for assessing the compound's effects on air quality (Picquet-Varrault, Scarfogliero, & Doussin, 2010).

Biochemical Applications

  • Enzyme Catalysis and Selectivity: Vinyl acetate has been used in studies focusing on enzyme-catalyzed reactions, particularly in selecting specific enantiomers in processes like ester hydrolysis and transesterification (Ceynowa & Koter, 1999).

Industrial Applications

  • Use in Paints and Adhesives: Its application extends to industrial sectors such as paint, adhesive, and paperboard manufacturing, where its polymerization properties are essential (Kuykendall, Taylor, & Bogdanffy, 1993).

properties

CAS RN

56991-23-2

Product Name

1-Vinyloctyl acetate

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

dec-1-en-3-yl acetate

InChI

InChI=1S/C12H22O2/c1-4-6-7-8-9-10-12(5-2)14-11(3)13/h5,12H,2,4,6-10H2,1,3H3

InChI Key

WZHRMNRJRZTTCG-LBPRGKRZSA-N

SMILES

CCCCCCCC(C=C)OC(=O)C

Canonical SMILES

CCCCCCCC(C=C)OC(=O)C

Appearance

Solid powder

Other CAS RN

56991-23-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-Decen-3-ol, 3-acetate;  1-Decen-3-ol, acetate;  1-Vinyloctyl acetate;  Decen-3-yl acetate;  EINECS 260-502-2.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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